1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
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Overview
Description
1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound with a unique structure that includes a methoxyphenyl group, an imino group, a nitro group, and a tetrahydrodibenzo furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps, including the formation of the imino group, the introduction of the nitro group, and the construction of the tetrahydrodibenzo furan ring. Common reagents used in these reactions include methoxybenzaldehyde, nitrobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Disilane-bridged architectures: These compounds have unique electronic structures and are used in optoelectronic materials.
Uniqueness
1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C20H18N2O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)iminomethyl]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C20H18N2O5/c1-26-13-8-6-12(7-9-13)21-11-15-19-14-4-2-3-5-17(14)27-18(19)10-16(20(15)23)22(24)25/h6-11,23H,2-5H2,1H3 |
InChI Key |
LFSUDMZRDLYGSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C(=CC3=C2C4=C(O3)CCCC4)[N+](=O)[O-])O |
Origin of Product |
United States |
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